N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
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Overview
Description
The compound “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a phenylsulfonyl group, and an isobutyramide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tetrahydroquinoline ring would likely form the core of the molecule, with the phenylsulfonyl and isobutyramide groups attached at specific positions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The phenylsulfonyl and isobutyramide groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antibacterial Activity
N-Arylsulfonylhydrazone: compounds, which share a similar sulfonyl functional group with the compound , have been synthesized using a green method and demonstrated significant antibacterial activities . These compounds, including the one you’re interested in, are promising for the development of new antibiotics, especially against resistant strains like Staphylococcus aureus and Escherichia coli .
Anticancer Agents
Benzenesulfonamide derivatives have been studied for their potential as anticancer agents . They inhibit carbonic anhydrase IX , a gene overexpressed in many solid tumors, which is crucial for uncontrolled cell proliferation and tumor hypoxia. This suggests that our compound could be a candidate for anticancer drug development, particularly targeting breast cancer cell lines.
Inflammasome Inhibition
Compounds with a phenylsulfonyl moiety have been identified as inhibitors of the NLRP3 inflammasome . This inflammasome is implicated in various neurodegenerative diseases, and its inhibition could be beneficial in treating conditions like Parkinson’s disease and Alzheimer’s disease.
Organic Synthesis Catalysis
N-(Phenylsulfonyl)benzenesulfonamide: has been used as an organo-catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . This showcases the potential of our compound to act as a catalyst in organic synthesis, providing a greener and more efficient alternative to traditional methods.
HIV-1 Inhibitors
Indole derivatives with a phenylsulfonyl group have been evaluated as HIV-1 inhibitors . Given the structural similarities, the compound could also be explored for its efficacy against HIV-1, contributing to the search for new treatments for this virus.
Antimicrobial Agents
The sulfonyl group in benzenesulfonamide derivatives has been associated with antimicrobial properties . This suggests that our compound could be further researched for its potential as an antimicrobial agent, possibly offering a new approach to combat microbial infections.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14(2)19(22)20-16-11-10-15-7-6-12-21(18(15)13-16)25(23,24)17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQDLCUDOZVSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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